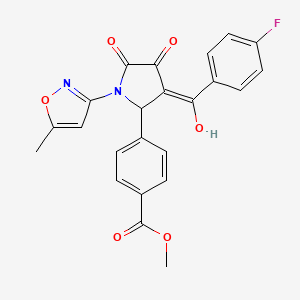

methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Beschreibung

Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic compound featuring a central pyrrolidinone ring substituted with a 4-fluorobenzoyl group, a 5-methylisoxazole moiety, and a methyl benzoate ester. This structure combines electron-withdrawing (fluorobenzoyl) and electron-donating (isoxazole) groups, which influence its electronic properties and molecular interactions. The compound’s crystallographic characterization has been enabled by tools like SHELX and ORTEP-3 , which are critical for resolving its planar and non-planar conformations. Its synthesis likely follows protocols analogous to structurally related compounds, such as those described in , where high yields and crystallinity are achieved via dimethylformamide recrystallization .

Eigenschaften

IUPAC Name |

methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O6/c1-12-11-17(25-32-12)26-19(13-3-5-15(6-4-13)23(30)31-2)18(21(28)22(26)29)20(27)14-7-9-16(24)10-8-14/h3-11,19,27H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIHGUPGTKCJBI-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and an appropriate aromatic substrate.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: Its biological activity is studied for potential therapeutic applications.

Industrial Applications: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Crystallographic Analysis

The target compound shares structural similarities with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key comparisons include:

Both Compounds 4 and 5 exhibit isostructural triclinic packing, with two independent molecules in the asymmetric unit. The perpendicular orientation of one fluorophenyl group in these analogs suggests steric or electronic effects analogous to those in the target compound .

Electronic and Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonding and van der Waals forces, are critical for molecular packing and solubility. Tools like Multiwfn and methodologies from enable analysis of electron density distributions and interaction surfaces. For example:

- The 4-fluorobenzoyl group in the target compound likely participates in C–H···O or C–F···π interactions, similar to the fluorophenyl groups in Compounds 4 and 5 .

- The 5-methylisoxazole moiety may engage in weak hydrogen bonds (N–O···H–C), enhancing crystal cohesion .

Research Findings and Implications

Crystallography : The triclinic symmetry observed in analogs suggests that the target compound’s crystal packing is influenced by fluorinated substituents. SHELXL refinement would resolve disorder in the perpendicular fluorophenyl group.

Noncovalent Interactions: The NCI (Non-Covalent Interaction) index quantifies steric repulsion and hydrogen-bond strengths, critical for optimizing synthetic routes or co-crystal formulations.

Data Tables

Table 1: Crystallographic Parameters of Analogs

| Parameter | Compound 4 | Compound 5 |

|---|---|---|

| Space Group | P 1 | P 1 |

| Z (Molecules/Unit) | 2 | 2 |

| Planarity Deviation | 12.3° | 11.8° |

Table 2: Key Functional Groups and Roles

Biologische Aktivität

Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H18FN3O4

Molecular Weight: 373.37 g/mol

IUPAC Name: Methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

This compound features a benzoate moiety, a fluorobenzoyl group, and an isoxazole derivative, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:

- Antiviral Activity : Some derivatives have shown potential as inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that structural analogs effectively reduced viral replication at concentrations around 10 µM .

- Enzyme Inhibition : Compounds with isoxazole and pyrrole structures have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like arthritis.

- Anticancer Potential : The presence of the fluorobenzoyl group has been associated with enhanced anticancer activity in various studies, suggesting that this compound may also exhibit cytotoxic effects against certain cancer cell lines.

The biological activity of methyl 4-(3-(4-fluorobenzoyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The compound may target viral polymerases or proteases, disrupting the viral life cycle.

- MAPK Pathway Modulation : By inhibiting p38 MAPK, it may alter signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication | |

| Enzyme Inhibition | p38 MAPK inhibition | |

| Anticancer | Cytotoxic effects | Ongoing studies |

Case Study: Antiviral Efficacy

In a study focusing on the antiviral efficacy of similar compounds, researchers conducted in vitro assays to evaluate the inhibitory effects on HBV. The results indicated significant antiviral activity at low micromolar concentrations, suggesting that modifications to the methyl benzoate structure could enhance efficacy against HBV .

Case Study: Anti-inflammatory Potential

Another study investigated the anti-inflammatory properties through the modulation of MAPK pathways. The compound demonstrated a dose-dependent inhibition of p38 MAPK activity in cellular models, correlating with reduced levels of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.